2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde
Description
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[2-(4-nitrophenoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H13NO5/c17-11-12-3-1-2-4-15(12)21-10-9-20-14-7-5-13(6-8-14)16(18)19/h1-8,11H,9-10H2 |
InChI Key |
LTDCPGJYBBEHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of key structural analogs is summarized in Table 1:
Key Observations:
- Electron Effects : The nitro group in the target compound enhances electrophilicity at the aldehyde, favoring condensation reactions (e.g., Schiff base formation) compared to electron-donating groups like -OCH₃ or -N(CH₃)₂ .
- Melting Points : Compounds with extended ethoxy chains (e.g., C₁₈H₁₈O₅) exhibit lower melting points (~90°C) due to reduced crystallinity, while nitro derivatives likely have higher melting points due to dipole interactions .
- Solubility: The dimethylamino group in C₁₁H₁₅NO₂ improves water solubility via protonation, whereas nitro derivatives are more soluble in polar organic solvents .
Crystallographic and Intermolecular Interactions
- Target Compound: Predicted to form layered structures via C–H···O hydrogen bonds and nitro-group-mediated dipole interactions, similar to 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde, which packs into parallel layers (r.m.s. deviation = 0.017 Å) .
- 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde: Exhibits a "W" conformation with dihedral angles of 78.31° between aromatic rings and intermolecular C–H···O bonds .
Preparation Methods
Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde
The intermediate 2-(2-hydroxyethoxy)benzaldehyde is synthesized via Williamson ether synthesis:
Coupling with 4-Nitrohalobenzene
The hydroxyl group of 2-(2-hydroxyethoxy)benzaldehyde reacts with 4-nitrohalobenzene (X = Cl, Br) under Ullmann conditions:
-
Catalyst : CuI/L-proline or Cu nanoparticles.
-
Base : K₃PO₄ or Cs₂CO₃.
Key Data :
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 2.1 | K₂CO₃, DMF | 80°C, 3h | 90% | >95% |
| 2.2 | CuI, K₃PO₄ | 120°C, 24h | 82% | 98% |
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction enables etherification under mild conditions, avoiding harsh bases:
Reaction Protocol
-
Substrates : 4-Nitrophenol and 2-(2-hydroxyethoxy)benzaldehyde.
-
Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃.
Advantages :
Direct Alkylation of 4-Nitrophenol
A one-pot alkylation strategy simplifies synthesis:
Williamson Ether Synthesis
-
Reagents : 4-Nitrophenol, 2-(2-chloroethoxy)benzaldehyde, K₂CO₃.
Mechanistic Insight :
The nitro group’s electron-withdrawing effect reduces nucleophilicity, necessitating elevated temperatures.
Oxidation of Secondary Alcohols
Oxidation of 2-[2-(4-nitrophenoxy)ethoxy]benzyl alcohol offers an alternative route:
Oxidizing Agents
-
PCC (Pyridinium Chlorochromate) : CH₂Cl₂, 25°C, 12h (Yield: 65%).
-
Dess-Martin Periodinane : THF, 0°C to 25°C, 2h (Yield: 88%).
Challenges : Over-oxidation to carboxylic acids requires careful stoichiometry.
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Limitations |
|---|---|---|---|---|
| Ullmann | High temp, Cu catalyst | 82% | Industrial | Copper residue removal |
| Mitsunobu | Mild, stoichiometric reagents | 75% | Lab-scale | Costly reagents |
| Williamson | Simple, one-pot | 70% | Scalable | Long reaction time |
| Oxidation | Quick | 88% | Moderate | Sensitivity to over-oxidation |
Q & A
Q. Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ (orthorhombic) |
| Unit Cell Dimensions | a = 4.440 Å, b = 11.469 Å, c = 31.276 Å |
| R Factor (F² > 2σ) | 0.047 |
| wR Factor | 0.094 |
| Torsion Angle (O–CH₂–CH₂–O) | 109.2°–110.3° |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | <6h: 80–85% |
| Solvent | DMF or THF | DMF: 90% purity |
| Catalyst | Glacial Acetic Acid | 10–15% yield increase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
